N-(3,5-Dichlorophenyl)maleimide
Overview
Description
N-(3,5-Dichlorophenyl)maleimide is a synthetic compound with the molecular formula C10H5Cl2NO2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its role as a protective and curative fungicide and its ability to participate in various chemical reactions, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .
Mode of Action
The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .
Result of Action
The primary result of this compound’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.
Action Environment
The action of this compound is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 3,5-dichloroaniline. The process typically includes the following steps:
Formation of Maleanilic Acid: Maleic anhydride reacts with 3,5-dichloroaniline to form maleanilic acid.
Cyclization: The maleanilic acid is then cyclized to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
N-(3,5-Dichlorophenyl)maleimide undergoes various types of chemical reactions, including:
Diels-Alder Reactions: It reacts smoothly with a variety of substituted fulvenes to give endo adducts.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, forming cycloadducts with different reagents.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve fulvenes and may use Lewis acid catalysts.
Cycloaddition Reactions: Involve nitrile oxides and other dipolarophiles.
Major Products Formed:
Endo Adducts: From Diels-Alder reactions.
Cycloadducts: From 1,3-dipolar cycloaddition reactions
Scientific Research Applications
N-(3,5-Dichlorophenyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions and as a dipolarophile in cycloaddition reactions
Biology: Acts as a chemical probe for studying protein structures and interactions.
Medicine: Investigated for its potential use in cancer therapy as part of immunoconjugates.
Industry: Employed as a fungicide in agriculture to protect crops from fungal infections.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)maleimide can be compared with other N-phenylmaleimides, such as:
- N-(2,3-Dichlorophenyl)maleimide
- N-(2,4-Dichlorophenyl)maleimide
- N-(2,6-Dichlorophenyl)maleimide
Uniqueness:
- Reactivity: this compound exhibits unique reactivity due to the positioning of the chlorine atoms, which influences its electronic properties and steric effects .
- Applications: While other N-phenylmaleimides are also used in similar reactions, this compound is particularly noted for its fungicidal properties .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTHGZMNLASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178820 | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24096-52-4 | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichlorophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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